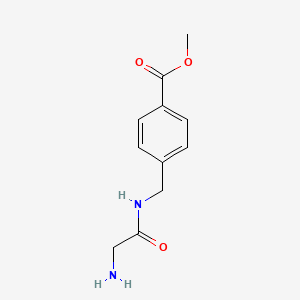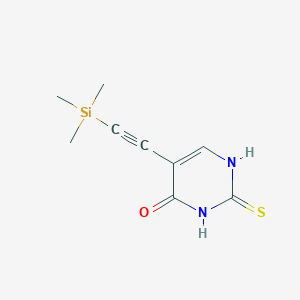
Methyl 4-((2-aminoacetamido)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(Aminometilaminoacetil)benzoato de metilo es un compuesto orgánico con la fórmula molecular C11H14N2O3 y un peso molecular de 222.24 g/mol . Este compuesto es parte de la familia de los derivados del benceno y se caracteriza por la presencia de grupos funcionales éster y amida. Se utiliza principalmente en investigación y desarrollo dentro de las industrias farmacéutica y química.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-(Aminometilaminoacetil)benzoato de metilo generalmente implica la reacción de ácido 4-formilbenzoico con clorhidrato de éster metílico de glicina en presencia de un agente de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y una base como trietilamina. La reacción se lleva a cabo en un solvente orgánico como diclorometano a temperatura ambiente. El intermedio resultante se trata luego con yoduro de metilo para producir el producto final .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en el dominio público. La síntesis a gran escala probablemente implicaría condiciones de reacción similares con optimización para el rendimiento y la pureza, incluido el uso de reactores de flujo continuo y sistemas automatizados para garantizar la calidad de producción constante.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(Aminometilaminoacetil)benzoato de metilo se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.
Reducción: La reducción se puede lograr utilizando agentes como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en los grupos funcionales éster o amida.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Metóxido de sodio en metanol para la hidrólisis de éster.
Principales productos formados
Oxidación: Ácidos carboxílicos y otros derivados oxidados.
Reducción: Alcoholes y aminas.
Sustitución: Productos hidrolizados como ácidos carboxílicos y aminas.
Aplicaciones Científicas De Investigación
El 4-(Aminometilaminoacetil)benzoato de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 4-(Aminometilaminoacetil)benzoato de metilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores, lo que lleva a la modulación de las vías bioquímicas. Los objetivos moleculares y las vías exactas aún están bajo investigación, pero la estructura del compuesto sugiere que puede interactuar con proteínas involucradas en la señalización celular y el metabolismo .
Comparación Con Compuestos Similares
Compuestos similares
- 4-Aminobenzoato de metilo
- 4-(Metilamino)benzoato de metilo
- 4-(2-Metoxifenilamino)benzoato de metilo
Singularidad
El 4-(Aminometilaminoacetil)benzoato de metilo es único debido a sus grupos funcionales duales (éster y amida), que brindan versatilidad en las reacciones químicas y las posibles actividades biológicas. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo en varios campos científicos .
Propiedades
Fórmula molecular |
C11H14N2O3 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
methyl 4-[[(2-aminoacetyl)amino]methyl]benzoate |
InChI |
InChI=1S/C11H14N2O3/c1-16-11(15)9-4-2-8(3-5-9)7-13-10(14)6-12/h2-5H,6-7,12H2,1H3,(H,13,14) |
Clave InChI |
YEXOOTYTZUHESK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)CNC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Fluorospiro[chroman-2,4'-piperidine]](/img/structure/B11882174.png)
![Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate](/img/structure/B11882186.png)


![6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B11882206.png)





![1-(2-Trifluoromethyl-imidazo[1,2-A]pyridin-3-YL)-ethanone](/img/structure/B11882262.png)


